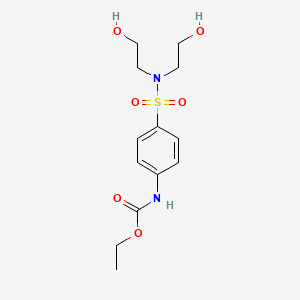

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1\text{H}$$ NMR (400 MHz, DMSO-$$d6$$) :

- $$^{13}\text{C}$$ NMR :

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

- Electrospray Ionization (ESI+) :

- $$ m/z $$ 357.4 ($$[\text{M+H}]^+$$), 313.3 ($$[\text{M}-\text{C}2\text{H}5\text{O}]^+$$).

Properties

CAS No. |

81865-13-6 |

|---|---|

Molecular Formula |

C13H20N2O6S |

Molecular Weight |

332.37 g/mol |

IUPAC Name |

ethyl N-[4-[bis(2-hydroxyethyl)sulfamoyl]phenyl]carbamate |

InChI |

InChI=1S/C13H20N2O6S/c1-2-21-13(18)14-11-3-5-12(6-4-11)22(19,20)15(7-9-16)8-10-17/h3-6,16-17H,2,7-10H2,1H3,(H,14,18) |

InChI Key |

WBPHOQRNQWATTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation

The initial step involves converting a primary aromatic amine into a sulfonamide by reaction with an aryl sulfonyl chloride, such as benzene sulfochloride. For example, 4-amino-1-chloro-2-nitro-benzene is reacted with benzene sulfochloride in pyridine at elevated temperatures (~120 °C) to yield the sulfonamide intermediate with high yield (~91.5%) after recrystallization from ethanol/water.

| Step | Reactants | Conditions | Yield | Notes |

|---|---|---|---|---|

| Sulfonamide formation | 4-amino-1-chloro-2-nitro-benzene + benzene sulfochloride | Pyridine, 120 °C, 1 hour | 91.5% | Recrystallization from ethanol/water |

Alkylation and Hydroxyethylation

The sulfonamide intermediate undergoes alkylation with ethyl iodide to introduce the ethyl group, followed by reaction with monoethanolamine to install hydroxyethyl substituents on the sulfonamide nitrogen. This step is carefully controlled to achieve selective substitution.

Sulfonyl Group Splitting

The aryl sulfonyl group is cleaved using concentrated sulfuric acid (45–70%, preferably 48%) at temperatures ranging from 95 °C to 130 °C (optimal 120–122 °C). Reaction times vary with acid concentration and temperature, typically around 15–25 minutes. This step yields 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene, which is isolated by neutralization with ammonia, extraction, and recrystallization.

| Sulfuric Acid Concentration | Temperature (°C) | Reaction Time (min) | Yield | Notes |

|---|---|---|---|---|

| 45% | 130 | ~15 | ~77% | Higher temp compensates for lower acid concentration |

| 48% | 120–122 | 15 | ~77% | Optimal conditions |

| 70% | 95 | 25 | ~77% | Lower temp requires longer time |

Final Hydroxyethylation

The free base obtained is reacted with 2-chloroethanol in the presence of sodium hydroxide at elevated temperatures (~120 °C) for several hours (up to 8 hours) to introduce the bis(2-hydroxyethyl)amino groups, completing the synthesis of the target compound.

Purification

The reaction mixture is extracted with ethyl acetate, dried over sodium sulfate, and the solvent is removed under vacuum. The residue is dissolved in isopropanol, treated with concentrated hydrochloric acid to precipitate the hydrochloride salt, which is filtered, washed, and dried. The free base is regenerated by neutralization with ammonia and recrystallized from benzene or toluene.

- Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and confirm product purity.

- Melting points of intermediates and final products are used as quality indicators (e.g., final product melting point ~96–98 °C).

- Mass spectrometry and elemental analysis further confirm molecular structure and composition.

| Stage | Reaction | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 1 | Sulfonamide formation | Pyridine, 120 °C, 1 h | 91.5 | 1-chloro-2-nitro-4-benzenesulfonamido-benzene |

| 2 | Alkylation with ethyl iodide | Controlled alkylation | Not specified | Ethylated sulfonamide intermediate |

| 3 | Sulfonyl group cleavage | 48% H2SO4, 120–122 °C, 15 min | 77.3 | 4-ethylamino-1-[(2'-hydroxyethyl)-amino]-2-nitro-benzene |

| 4 | Hydroxyethylation with 2-chloroethanol | 120 °C, 8 h, NaOH | Not specified | Final carbamate ester |

| 5 | Purification | Extraction, crystallization | Not specified | Pure carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester |

- The sulfonyl group cleavage step is sensitive to acid concentration and temperature, requiring optimization to maximize yield and purity.

- The multi-step alkylation and hydroxyethylation require careful stoichiometric control to avoid over- or under-substitution.

- Extraction and recrystallization steps are crucial for removing impurities and isolating the compound in a form suitable for further research.

- The described process achieves moderate to high yields (58–91% in key steps) and produces a compound with well-defined physical and chemical properties.

The preparation of this compound involves a multi-step synthetic route starting from aromatic amines and sulfonyl chlorides, proceeding through sulfonamide formation, alkylation, sulfonyl cleavage, and hydroxyethylation. The process requires precise control of reaction conditions, particularly during sulfonyl group cleavage with sulfuric acid and subsequent hydroxyethylation steps. Analytical techniques such as NMR and HPLC are essential for monitoring and confirming product quality. This synthesis route is well-documented in patent literature and chemical research, providing a reliable method for producing this complex carbamate derivative for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

Pesticides and Herbicides

Carbamic acid derivatives are utilized in the formulation of pesticides and herbicides. Their efficacy in controlling pests while being less harmful to non-target organisms makes them valuable in sustainable agriculture practices. The sulfonamide group enhances the compound's bioactivity against various agricultural pests.

Environmental Science

Biodegradability Studies

The environmental impact of chemical compounds is a critical area of research. Studies on the biodegradability of carbamic acid derivatives suggest that they break down into less harmful substances under natural conditions. This property is essential for assessing the ecological safety of compounds used in agriculture and industry.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a modified carbamic acid derivative showed significant inhibition of cancer cell proliferation in vitro. The research highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest.

Case Study 2: Agricultural Efficacy

Field trials conducted on crops treated with carbamic acid-based pesticides revealed a marked reduction in pest populations compared to untreated controls. The results suggested that these compounds could be effective alternatives to traditional pesticides, promoting integrated pest management strategies.

Mechanism of Action

The mechanism of action of carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Perfluoroalkyl Sulfonyl Analogs

Compounds such as Carbamic acid, N,N'-(4-methyl-1,3-phenylene)bis-, bis[2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl] ester (CAS 68081-83-4) share the sulfonamide-carbamate backbone but incorporate perfluoroalkyl chains. These perfluorinated analogs exhibit high chemical stability and environmental persistence due to strong C–F bonds, making them subject to strict regulatory scrutiny under TSCA §12(b) .

Ethyl vs. Methyl/Dimethyl Carbamates

Early pharmacological studies on carbamate esters (e.g., physostigmine analogs) revealed that ethyl carbamates generally exhibit weaker miotic and intestinal peristalsis-stimulating activity compared to methyl or dimethyl carbamates . However, the target compound’s sulfonamide-hydroxyethyl substituents may offset this limitation by improving solubility or receptor binding.

ACAT-Inhibiting Carbamates

Aryl-substituted carbamates like (R)-[2,6-bis(1-methylethyl)phenyl]carbamic acid, 2-(dodecylamino)-2-phenylethyl ester () demonstrate how bulky aromatic substituents enable acetyl-CoA acetyltransferase (ACAT) inhibition.

Pharmacological and Regulatory Profiles

Stability and Environmental Impact

- Target Compound : The absence of perfluoroalkyl groups reduces bioaccumulation risks. The hydroxyethyl groups may enhance biodegradability compared to perfluorinated analogs .

- Perfluoroalkyl Analogs : Persistent in ecosystems due to C–F bonds, leading to inclusion in EPA’s PFAS regulations .

- Ethyl vs.

Biological Activity

Carbamic acid, specifically the compound known as (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester, is a derivative of carbamic acid that has garnered interest due to its potential biological activity. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : C₁₉H₂₂N₄O₄S

- IUPAC Name : Carbamic acid, (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester

- CAS Number : Not specified in the sources but can be derived from the chemical structure.

Mechanisms of Biological Activity

The compound exhibits several biological activities which can be summarized as follows:

- Cytotoxicity : Research indicates that carbamic acid derivatives can induce cytotoxic effects in various cell lines. The mechanism often involves the disruption of cellular functions leading to apoptosis.

- Carcinogenic Potential : Similar compounds within the carbamate family have been classified as potential carcinogens. Ethyl carbamate, for example, has been shown to bind to DNA and induce mutations, leading to tumorigenesis in animal models .

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit specific enzymes related to cancer progression, such as tyrosine kinases .

Toxicological Studies

A series of toxicological assessments have been conducted on related compounds that provide insights into the potential effects of (4-((bis(2-hydroxyethyl)amino)sulfonyl)phenyl)-, ethyl ester. Key findings include:

Case Studies

In clinical settings, patients administered with similar carbamate compounds have reported side effects such as nausea and leukopenia. A notable study involved administering a related compound to patients with leukemia, where doses ranged from 1 to 6 grams per day over extended periods .

Summary of Research Findings

- Carcinogenicity : Carbamic acid derivatives have shown significant potential for causing mutations and binding to DNA in various studies. Ethyl carbamate has been classified as a probable human carcinogen due to its genotoxic properties .

- Mechanistic Insights : The binding affinity of these compounds to DNA suggests a mechanism through which they may exert their carcinogenic effects. Studies indicate that ethyl carbamate is particularly effective at inducing tumors in liver and lung tissues .

- Therapeutic Implications : Despite their toxicological profiles, some derivatives exhibit promising therapeutic potential by inhibiting cancer-related pathways . Further research is necessary to delineate their utility in clinical settings.

Q & A

Basic Research Question: What are the established synthetic routes for synthesizing carbamic acid derivatives with sulfonamide and bis(2-hydroxyethyl)amino substituents?

Answer:

The synthesis of carbamic acid derivatives often involves multi-step reactions, including sulfonylation, carbamate ester formation, and functional group modifications. For example, intermediates like N-[[4-[2-[[(3-ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]carbamic acid ethyl ester (CAS 318515-70-7) are synthesized via coupling reactions between sulfonamide precursors and activated carbamate esters under anhydrous conditions . Key steps include:

- Sulfonamide formation : Reacting 4-aminophenyl sulfonyl chloride with bis(2-hydroxyethyl)amine.

- Carbamate esterification : Using ethyl chloroformate or similar reagents to introduce the ethyl ester group.

- Purification : Chromatography (HPLC) or crystallization to isolate high-purity products .

Advanced Research Question: How does the sulfonyl group in this compound influence its molecular interactions in ion channel modulation studies?

Answer:

The sulfonyl group enhances hydrogen bonding and electrostatic interactions with target proteins. For example, structurally related compounds like retigabine (a carbamic acid ethyl ester derivative) bind to KCNQ4 potassium channels via interactions between the sulfonamide moiety and asparagine/serine residues in the channel’s voltage-sensing domain . Computational docking studies suggest that the bis(2-hydroxyethyl)amino group may act as a hydrogen bond donor, stabilizing ligand-receptor complexes . Experimental validation involves:

- Electrophysiology : Patch-clamp assays to measure ion current modulation.

- Mutagenesis : Replacing key amino acids (e.g., Asn→Ala) to assess binding site specificity.

Basic Research Question: What analytical techniques are recommended for characterizing the purity and structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and esterification (e.g., ethyl ester peaks at δ 1.2–1.4 ppm for CH and δ 4.1–4.3 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C: 267.147 g/mol) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Question: How can researchers resolve contradictions in reported binding affinities of carbamate derivatives across different studies?

Answer:

Discrepancies may arise from variations in experimental conditions or target protein conformations. A systematic approach includes:

- Standardized Assays : Replicate studies using identical buffer pH, temperature, and ion concentrations.

- Structural Analysis : Compare X-ray crystallography or cryo-EM data of ligand-bound complexes to identify conformational differences .

- Meta-Analysis : Apply statistical tools (e.g., weighted Z-scores) to harmonize data from multiple sources .

Basic Research Question: What is the role of the ethyl ester group in modulating the compound’s pharmacokinetic properties?

Answer:

The ethyl ester enhances lipophilicity, improving membrane permeability. Hydrolysis by esterases in vivo releases the active carboxylic acid metabolite. Key studies involve:

- In Vitro Stability Tests : Incubate the compound with liver microsomes to measure hydrolysis rates.

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations of the parent compound and metabolite over time .

Advanced Research Question: How can molecular docking simulations optimize the design of analogs targeting sulfonamide-binding enzymes?

Answer:

- Ligand Preparation : Generate 3D conformers of the compound and analogs using software like Schrödinger Maestro.

- Receptor Modeling : Use homology modeling for enzymes lacking crystal structures (e.g., sulfotransferases).

- Binding Energy Calculations : Compare ΔG values for analogs with modified bis(2-hydroxyethyl)amino or sulfonyl groups. For example, replacing hydroxyl groups with methoxy may reduce desolvation penalties .

Basic Research Question: What are common impurities in synthesized batches of this compound, and how are they controlled?

Answer:

- Impurities : Ethyl ester hydrolysis products, unreacted sulfonamide intermediates, or regioisomers from incomplete coupling.

- Control Strategies :

- Process Analytical Technology (PAT) : Monitor reactions in real-time using FTIR or Raman spectroscopy.

- Quality Control : USP/ICH guidelines for impurity thresholds (e.g., ≤0.15% for unknown impurities) .

Advanced Research Question: What mechanistic insights explain the compound’s activity in cystic fibrosis-related pathways?

Answer:

The compound’s sulfonamide group may inhibit epithelial sodium channels (ENaC), reducing mucus viscosity in cystic fibrosis. Studies use:

- Transepithelial Current Measurements : Ussing chamber assays on bronchial epithelial cells.

- Gene Expression Analysis : RNA-seq to identify downstream targets (e.g., CFTR modulators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.